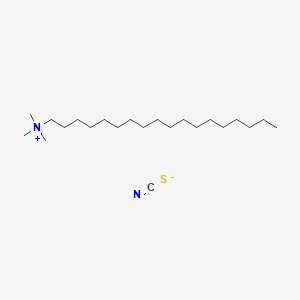![molecular formula C10H14O B14730334 (1R)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-one CAS No. 6617-33-0](/img/structure/B14730334.png)
(1R)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-one typically involves the cyclization of suitable precursors under specific conditions. One common method is the intramolecular cyclization of a suitable diene precursor in the presence of a Lewis acid catalyst. The reaction conditions often include temperatures ranging from 0°C to 50°C and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1R)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include various derivatives such as alcohols, ketones, carboxylic acids, and substituted bicyclic compounds.
Scientific Research Applications
(1R)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for its effects on specific biological targets.
Industry: It is used in the synthesis of fragrances, flavors, and other fine chemicals due to its unique structure and reactivity.
Mechanism of Action
The mechanism by which (1R)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
Camphor: A well-known bicyclic compound with similar structural features.
Borneol: Another bicyclic compound with hydroxyl functional groups.
Isoborneol: A stereoisomer of borneol with similar chemical properties.
Uniqueness
(1R)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-one is unique due to its specific stereochemistry and the presence of a double bond within the bicyclic framework. This structural feature imparts distinct reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
6617-33-0 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(1R)-4,7,7-trimethylbicyclo[4.1.0]hept-4-en-3-one |
InChI |
InChI=1S/C10H14O/c1-6-4-7-8(5-9(6)11)10(7,2)3/h4,7-8H,5H2,1-3H3/t7?,8-/m1/s1 |
InChI Key |
CTZWGIMYGKDLPH-BRFYHDHCSA-N |
Isomeric SMILES |
CC1=CC2[C@H](C2(C)C)CC1=O |
Canonical SMILES |
CC1=CC2C(C2(C)C)CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester](/img/structure/B14730263.png)

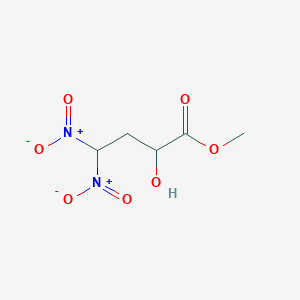

![4-methylbenzenesulfonic acid;[4-oxo-4-(2,4,6-trimethylphenyl)butyl] carbamimidothioate](/img/structure/B14730294.png)
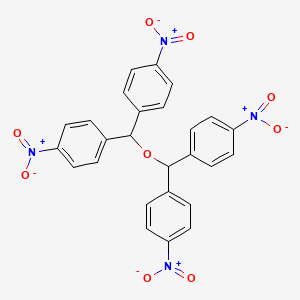
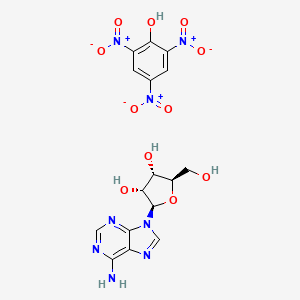



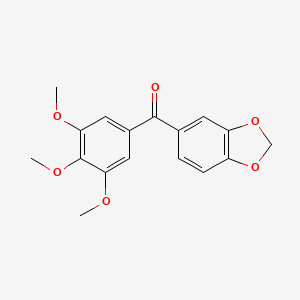
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-methoxy-4-methyl-](/img/structure/B14730321.png)
